5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid
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Overview
Description
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid is a complex organic compound that features a furan ring and a piperidine ring, both of which are functionalized with various substituents
Preparation Methods
The synthesis of 5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Chemical Reactions Analysis
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Scientific Research Applications
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid can be compared with similar compounds such as:
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid: This compound has a similar structure but features an oxolane ring instead of a furan ring, which can lead to different chemical reactivity and biological activity.
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid: This compound has a propanoic acid moiety instead of a furan-2-carboxylic acid moiety, affecting its physical and chemical properties.
Properties
Molecular Formula |
C15H21NO5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]furan-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-8-6-10(7-9-16)11-4-5-12(20-11)13(17)18/h4-5,10H,6-9H2,1-3H3,(H,17,18) |
InChI Key |
VROJFNVUIPDVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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